5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups These functional groups are known for their significant impact on the chemical properties of the compound, such as increased lipophilicity and metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The presence of both trifluoromethyl and trifluoromethoxy groups in 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide distinguishes it from similar compounds. These groups contribute to its unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H14F6N4O2 |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H14F6N4O2/c1-12-2-4-13(5-3-12)16-10-18(21(23,24)25)32-19(30-16)11-17(31-32)20(33)29-14-6-8-15(9-7-14)34-22(26,27)28/h2-11H,1H3,(H,29,33) |
InChI Key |
MZRVRIVLHXEQST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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